molecular formula C10H9Cl2FO2 B1410174 Ethyl 2,5-dichloro-3-fluorophenylacetate CAS No. 1803728-48-4

Ethyl 2,5-dichloro-3-fluorophenylacetate

Cat. No. B1410174
CAS RN: 1803728-48-4
M. Wt: 251.08 g/mol
InChI Key: DJGGNTHXWRYQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,5-dichloro-3-fluorophenylacetate (EDFPA) is an organic compound widely used in scientific research. It is a colorless to pale yellow liquid with a faint odor, and is soluble in organic solvents, but insoluble in water. Due to its unique chemical structure, EDFPA has a wide range of applications in scientific research and has been studied extensively in recent years.

Scientific Research Applications

Ethyl 2,5-dichloro-3-fluorophenylacetate has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzymes. In addition, Ethyl 2,5-dichloro-3-fluorophenylacetate is used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

Ethyl 2,5-dichloro-3-fluorophenylacetate is believed to act as an inhibitor of enzymes, specifically those involved in the metabolism of drugs. It is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. This inhibition leads to an increase in the bioavailability of drugs, as well as an increase in the duration of their effects.
Biochemical and Physiological Effects
Ethyl 2,5-dichloro-3-fluorophenylacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to an increase in the bioavailability of drugs. It has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, Ethyl 2,5-dichloro-3-fluorophenylacetate has been shown to increase the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Ethyl 2,5-dichloro-3-fluorophenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also stable in a wide range of temperatures and pH levels, making it suitable for use in a variety of experiments. However, Ethyl 2,5-dichloro-3-fluorophenylacetate is insoluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for Ethyl 2,5-dichloro-3-fluorophenylacetate research. One possible direction is to further explore its ability to inhibit the activity of enzymes involved in the metabolism of drugs. Another possible direction is to investigate its potential as a therapeutic agent, as it has been shown to increase the activity of certain neurotransmitters. Additionally, further research into the biochemical and physiological effects of Ethyl 2,5-dichloro-3-fluorophenylacetate could lead to a better understanding of its potential applications. Finally, further research into the synthesis of Ethyl 2,5-dichloro-3-fluorophenylacetate could lead to the development of more efficient and cost-effective methods of production.

properties

IUPAC Name

ethyl 2-(2,5-dichloro-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)4-6-3-7(11)5-8(13)10(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGNTHXWRYQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dichloro-3-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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